2-(Benzylthio)ethanol

Description

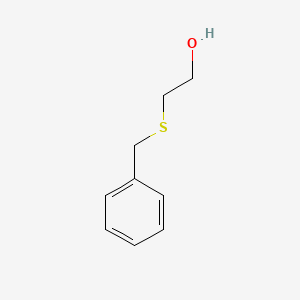

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMHSIXPUAKNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192045 | |

| Record name | 2-(Benzylthio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3878-41-9 | |

| Record name | 2-[(Phenylmethyl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzylthio)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3878-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzylthio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(BENZYLTHIO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R92N7S722 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxyethyl Benzyl Sulfide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxyethyl Benzyl Sulfide, a thioether of interest in various chemical and pharmaceutical research domains. The primary focus is on a robust and widely applicable synthesis pathway analogous to the Williamson ether synthesis. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses key reaction parameters, and outlines methods for product purification and characterization. The content is structured to offer both theoretical understanding and practical, field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

2-Hydroxyethyl benzyl sulfide, also known as 2-(benzylthio)ethanol, is a bifunctional molecule containing both a hydroxyl group and a thioether linkage. This structure makes it a valuable building block in organic synthesis, potentially serving as a precursor for more complex molecules with applications in materials science and medicinal chemistry. The strategic approach to its synthesis hinges on the efficient formation of a carbon-sulfur bond, a cornerstone reaction in organosulfur chemistry.

The most reliable and straightforward pathway for synthesizing this target molecule is the S-alkylation of a thiolate, a method analogous to the well-established Williamson ether synthesis.[1][2][3][4] This method's prevalence in both laboratory and industrial settings stems from its high efficiency and broad applicability.[4] The core of this reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide. For the synthesis of 2-Hydroxyethyl Benzyl Sulfide, this translates to the reaction between benzyl mercaptan and a 2-haloethanol.

Causality of Experimental Choice: This pathway is selected for its reliability and the predictable nature of its S(_N)2 mechanism.[4][5] The starting materials, benzyl mercaptan and 2-chloroethanol, are commercially available. The reaction proceeds under relatively mild conditions and typically affords good to high yields. The primary drawback of using benzyl mercaptan is its malodorous nature; therefore, all manipulations should be conducted in a well-ventilated fume hood.[5]

Reaction Mechanism and Pathway

The synthesis of 2-Hydroxyethyl Benzyl Sulfide proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][4][5] The reaction can be dissected into two critical steps:

-

Deprotonation of the Thiol: In the initial step, a base is used to deprotonate the acidic thiol proton of benzyl mercaptan (C(_6)H(_5)CH(_2)SH). This results in the formation of the highly nucleophilic benzylthiolate anion (C(_6)H(_5)CH(_2)S(^-)). Common bases for this purpose include sodium hydroxide, potassium hydroxide, or an alkoxide like sodium ethoxide.[1]

-

Nucleophilic Attack and Displacement: The generated benzylthiolate anion then acts as a potent nucleophile. It attacks the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. This attack occurs from the backside relative to the leaving group (the chloride ion), leading to the simultaneous formation of the new carbon-sulfur bond and the cleavage of the carbon-chlorine bond. The chloride ion is displaced, and the final product, 2-Hydroxyethyl Benzyl Sulfide, is formed.[1][4]

The overall transformation is a clean and efficient process, yielding the desired thioether and a salt byproduct (e.g., sodium chloride).

Visualization of the Synthesis Pathway

Caption: S(_N)2 synthesis pathway for 2-Hydroxyethyl Benzyl Sulfide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson-type sulfide synthesis.[1][6][7]

Materials and Equipment

-

Reagents:

-

Benzyl mercaptan (C(_7)H(_8)S), (\geq)99%

-

2-Chloroethanol (ClCH(_2)CH(_2)OH), (\geq)99%

-

Sodium hydroxide (NaOH), pellets

-

Ethanol, absolute

-

Dichloromethane (CH(_2)Cl(_2)), ACS grade

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Deionized water

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, dissolve sodium hydroxide (4.0 g, 0.10 mol) in 200 mL of absolute ethanol with stirring.

-

Formation of Sodium Benzylthiolate: Once the sodium hydroxide has completely dissolved, add benzyl mercaptan (12.42 g, 11.8 mL, 0.10 mol) dropwise from the dropping funnel over approximately 15 minutes. Stir the resulting solution at room temperature for an additional 15 minutes.

-

Reaction with 2-Chloroethanol: To the solution of sodium benzylthiolate, add 2-chloroethanol (8.05 g, 6.7 mL, 0.10 mol) dropwise from the dropping funnel.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 to 4 hours. The formation of a white precipitate (sodium chloride) will be observed.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol.

-

Take up the oily residue in approximately 100 mL of dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with two 50 mL portions of deionized water and one 50 mL portion of brine.[6]

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

-

Filter off the drying agent.

-

Concentrate the filtrate on a rotary evaporator to yield the crude product.

-

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Data Presentation and Expected Results

The following table summarizes the key quantitative data for this synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| Benzyl Mercaptan | 0.10 mol (12.42 g) | [8] |

| 2-Chloroethanol | 0.10 mol (8.05 g) | [8] |

| Sodium Hydroxide | 0.10 mol (4.0 g) | [1] |

| Ethanol (Solvent) | 200 mL | [1] |

| Product | ||

| Chemical Name | 2-Hydroxyethyl Benzyl Sulfide | [9][10] |

| CAS Number | 3878-41-9 | [9][11][12] |

| Molecular Formula | C(9)H({12})OS | [9][10] |

| Molecular Weight | 168.26 g/mol | [9][10] |

| Expected Yield | ||

| Theoretical Yield | 16.83 g | |

| Expected Experimental Yield | 70-85% | [6][8] |

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The progress and success of the reaction can be monitored and confirmed through several checkpoints:

-

Precipitate Formation: The appearance of a white precipitate (NaCl) during the reflux is a strong visual indicator that the S(_N)2 reaction is proceeding as expected.

-

Thin-Layer Chromatography (TLC): The reaction can be monitored by TLC to track the consumption of the starting materials (benzyl mercaptan and 2-chloroethanol) and the formation of the product.

-

Work-up Observations: During the aqueous work-up, the separation of distinct organic and aqueous layers should be observed. The volume of the organic layer should be consistent with the solvent used and the expected product.

-

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (

H and113

Conclusion

The synthesis of 2-Hydroxyethyl Benzyl Sulfide via the S-alkylation of benzyl mercaptan with 2-chloroethanol is a highly efficient and reliable method. It leverages the fundamental principles of the Williamson ether synthesis, adapted for thioether formation. By following the detailed protocol and understanding the underlying S(_N)2 mechanism, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This guide provides the necessary theoretical foundation and practical steps to empower scientists in their research and development endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. CN101696180A - Solvent-free method for preparing 2-hydroxyethyl n-octyl sulfide through phase transfer catalysis - Google Patents [patents.google.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Hydroxyethyl benzyl sulfide | 3878-41-9 [sigmaaldrich.com]

- 10. store.p212121.com [store.p212121.com]

- 11. This compound | C9H12OS | CID 77486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(Benzylthio)ethanol: A Technical Guide for Researchers

Introduction

2-(Benzylthio)ethanol (CAS No. 3878-41-9) is a sulfur-containing organic compound featuring a benzyl group attached to an ethanol moiety through a thioether linkage. Its structure combines aromatic and aliphatic features with a primary alcohol, making it a versatile intermediate in organic synthesis and a molecule of interest in the development of novel chemical entities. Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive analytical fingerprint of the molecule.

This technical guide offers an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers and scientists, providing not only the spectral data but also the underlying scientific rationale for the observed signals and the experimental protocols required to obtain them. This approach ensures both technical accuracy and practical utility, reflecting the core principles of expertise and trustworthiness in scientific application.

Spectroscopic Data Summary & Interpretation

The combination of NMR, IR, and MS provides a comprehensive structural profile of this compound. Each technique offers unique insights into the molecular framework, from the carbon-hydrogen backbone to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms in the molecule. The data presented here is referenced from the characterization of this compound as a synthetic intermediate by Cardona, W., et al.[1].

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Structural Interpretation |

| 7.36 – 7.25 | Multiplet | 5H | Aromatic (C₆H₅) | This complex signal corresponds to the five protons of the phenyl ring. The multiplet pattern arises from overlapping signals and spin-spin coupling between adjacent aromatic protons. |

| 3.78 | Singlet | 2H | Benzyl (-CH₂-Ph) | The singlet nature of this peak indicates that these two benzylic protons have no adjacent proton neighbors to couple with. Their chemical shift is downfield due to the proximity of the electron-withdrawing sulfur atom and the aromatic ring. |

| 3.71 | Triplet | 2H | -CH₂-OH | These protons are adjacent to the -S-CH₂- group. The signal is split into a triplet by the two neighboring protons on the sulfur-bearing carbon (n+1 rule, 2+1=3). The electronegative oxygen atom shifts this signal downfield. |

| 2.70 | Triplet | 2H | -S-CH₂- | These protons are adjacent to the -CH₂-OH group. Their signal is split into a triplet by the two neighboring hydroxyl-bearing protons (n+1 rule, 2+1=3). The sulfur atom causes a moderate downfield shift. |

| 1.95 | Singlet | 1H | -OH | This signal corresponds to the hydroxyl proton. Its chemical shift can be variable and depends on concentration, temperature, and solvent. It appears as a singlet because its coupling to adjacent protons is often not observed due to rapid chemical exchange. |

¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Structural Interpretation |

| 138.1 | C (quaternary, Ar) | The quaternary carbon of the phenyl ring to which the benzyl -CH₂- group is attached. |

| 129.0 | CH (aromatic) | Aromatic carbons in the phenyl ring. The overlap of signals is common for unsubstituted or monosubstituted benzene rings. |

| 128.6 | CH (aromatic) | Aromatic carbons in the phenyl ring. |

| 127.3 | CH (aromatic) | Aromatic carbons in the phenyl ring. |

| 60.8 | -CH₂-OH | The carbon of the hydroxymethyl group. Its chemical shift is significantly downfield due to the direct attachment of the highly electronegative oxygen atom. |

| 36.3 | Benzyl (-CH₂-Ph) | The benzylic carbon. Its chemical shift is influenced by the attached sulfur and the phenyl ring. |

| 34.9 | -S-CH₂- | The carbon adjacent to the sulfur atom. Sulfur is less electronegative than oxygen, resulting in a more upfield chemical shift compared to the -CH₂-OH carbon. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to the O-H, C-H (aromatic and aliphatic), and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Interpretation |

| ~3350 | Strong, Broad | O-H stretch | This broad and intense absorption is highly characteristic of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding[2]. |

| 3085, 3062, 3028 | Medium | Aromatic C-H stretch | These absorptions just above 3000 cm⁻¹ are typical for C-H stretching vibrations where the carbons are sp²-hybridized, confirming the presence of the benzene ring. |

| 2925, 2870 | Medium | Aliphatic C-H stretch | These bands below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the sp³-hybridized C-H bonds in the ethyl and benzyl methylene groups. |

| 1495, 1453 | Medium-Weak | Aromatic C=C stretch | These peaks are characteristic of the carbon-carbon stretching vibrations within the aromatic ring, providing further evidence for the benzyl group. |

| ~1050 | Strong | C-O stretch | This strong absorption is indicative of the C-O single bond stretching vibration of the primary alcohol functional group[2]. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation is often predictable and provides a "fingerprint" that aids in structural confirmation.

| m/z (Mass/Charge Ratio) | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway Interpretation |

| 168 | Moderate | [C₉H₁₂OS]⁺ (Molecular Ion, M⁺) | This peak represents the intact molecule with one electron removed, confirming the molecular weight of the compound (168.25 g/mol ). Its presence, even if not the base peak, is crucial for identification. |

| 91 | 100 (Base Peak) | [C₇H₇]⁺ (Tropylium ion) | This is the most stable and abundant fragment. It is formed by the cleavage of the C-S bond, generating the benzyl cation, which rearranges to the highly stable tropylium ion. This is a hallmark of benzyl-containing compounds[3]. |

| 123 | Moderate | [M - CH₂OH]⁺ | This fragment results from the cleavage of the bond between the two ethyl carbons, with the loss of a hydroxymethyl radical (•CH₂OH). |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) | Loss of a CH₂ group from the tropylium ion (m/z 91) can lead to the formation of the phenyl cation. |

| 45 | Moderate | [CH₂OH]⁺ | Alpha-cleavage next to the sulfur atom can result in the formation of this fragment, although less favored than benzyl cation formation. |

Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to established analytical protocols. The following sections detail standard operating procedures for obtaining the NMR, IR, and MS spectra of liquid samples like this compound.

General Analytical Workflow

The process from sample receipt to final data interpretation follows a logical sequence designed to ensure data integrity and accuracy.

References

Introduction: The Significance of 2-(Benzylthio)ethanol

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(Benzylthio)ethanol

This guide provides a comprehensive analysis of the molecular structure, bonding, and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this versatile chemical intermediate.

This compound, also known as S-benzyl-2-mercaptoethanol, is a bifunctional organic molecule that incorporates a flexible thioether linkage and a terminal hydroxyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the sulfur atom, the benzyl group, and the hydroxyl group imparts specific steric and electronic properties that govern its reactivity and conformational behavior. Understanding the intricate details of its molecular structure and bonding is paramount for predicting its behavior in chemical reactions and for designing novel molecules with desired properties.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a benzyl group (C₆H₅CH₂) attached to a sulfur atom, which in turn is bonded to an ethyl chain with a terminal hydroxyl group (-CH₂CH₂OH). The molecule's flexibility arises from the free rotation around the C-S, S-C, and C-C single bonds, leading to a variety of possible conformations.

Key Structural Parameters

Computational studies and spectroscopic data provide insights into the most stable conformation and the key structural parameters. The following table summarizes the predicted bond lengths and angles for the core atoms in the molecule.

| Parameter | Value (Å or °) | Description |

| Bond Lengths | ||

| C-S (thioether) | ~1.82 Å | The typical length for a single bond between a carbon and a sulfur atom. |

| S-C (ethyl) | ~1.81 Å | Similar to the other C-S bond, indicating a stable thioether linkage. |

| C-O (hydroxyl) | ~1.43 Å | Consistent with a single bond between carbon and oxygen in an alcohol. |

| C-C (ethyl) | ~1.54 Å | The standard length for a carbon-carbon single bond. |

| Bond Angles | ||

| C-S-C | ~99° | The angle around the sulfur atom is slightly larger than that in dimethyl sulfide due to steric hindrance. |

| S-C-C | ~110° | The tetrahedral geometry around the carbon atom adjacent to the sulfur. |

| C-C-O | ~109.5° | The typical tetrahedral angle for an sp³ hybridized carbon atom. |

| Dihedral Angle | ||

| C-S-C-C | Variable | The rotation around the S-C bond leads to different conformers, with the gauche conformation being favored. |

Conformational Preferences

The conformational landscape of this compound is primarily influenced by the interplay of steric hindrance and weak intramolecular interactions. The molecule tends to adopt a folded, or gauche, conformation where the hydroxyl group can interact with the sulfur atom or the phenyl ring. This is in contrast to a fully extended, or anti, conformation. This preference can be attributed to stabilizing hyperconjugative interactions and London dispersion forces.

Figure 1: A simplified 2D representation of the key bonds and atoms in this compound, with indicative bond lengths.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The most common method involves the reaction of 2-mercaptoethanol with benzyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Mercaptoethanol

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Ethanol (or another suitable solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolve 2-mercaptoethanol in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a solution of sodium hydroxide in water to the flask. The reaction is exothermic, so cooling might be necessary.

-

To the resulting solution of the thiolate, add benzyl chloride dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Figure 2: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure of the synthesized molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound typically shows a singlet for the benzylic protons (~3.7 ppm), a multiplet for the phenyl protons (~7.2-7.4 ppm), and two triplets for the ethyl protons (~2.6 and ~3.6 ppm), along with a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns are consistent with the proposed structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the benzylic carbon, the two ethyl carbons, and the aromatic carbons. The chemical shifts provide information about the electronic environment of each carbon atom.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic protons are observed around 3000 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.25 g/mol ). Fragmentation patterns can further confirm the structure.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

-

The Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a better leaving group for nucleophilic substitution reactions. It can also undergo esterification or etherification.

-

The Thioether Linkage: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide or a sulfone, which can have significant effects on the biological activity of a molecule. The benzyl group can be cleaved under reducing conditions to liberate the free thiol, a key functional group in many biologically active compounds.

In drug development, this compound can be used as a precursor for the synthesis of various pharmaceutical agents. For instance, the thioether moiety is present in some antiviral and anticancer drugs. The ability to unmask the thiol group at a later stage in a synthesis is particularly useful for the preparation of thiol-containing drugs or for bioconjugation strategies.

Figure 3: A diagram illustrating the key reaction pathways of this compound.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and synthetic versatility. A thorough understanding of its molecular structure, bonding, and reactivity is crucial for its effective utilization in research and development, particularly in the field of medicinal chemistry. The conformational flexibility and the presence of two distinct reactive centers provide a rich platform for the design and synthesis of novel molecules with potential therapeutic applications.

Reactivity of the thiol group in 2-(Benzylthio)ethanol

An In-Depth Technical Guide to the Reactivity of the Sulfur Center in 2-(Benzylthio)ethanol

Abstract

This compound, a molecule featuring a thioether linkage, serves as a pivotal substrate and building block in various chemical and pharmaceutical applications. While its name suggests a simple derivative of ethanol, the true locus of its versatile reactivity is the sulfur atom. This guide provides an in-depth exploration of the chemical behavior of the sulfur center within this compound. We will dissect its synthesis, which originates from the nucleophilic character of a thiol, delve into the primary reactions of the resulting thioether—oxidation and S-benzyl bond cleavage—and examine the subsequent reactivity of the unmasked thiol group. This technical analysis is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's properties for applications ranging from synthetic strategy to medicinal chemistry.

Introduction: Deconstructing this compound

This compound (C₆H₅CH₂SCH₂CH₂OH) is an organosulfur compound that contains both a hydroxyl group and a thioether (sulfide) functional group. A common misconception arises from the term "thiol group" in relation to this molecule. Structurally, it is not a thiol (R-SH) but a thioether (R-S-R'). However, its synthesis and one of its most important reactions are fundamentally linked to thiol chemistry. The benzyl group (C₆H₅CH₂) often serves as a protecting group for the thiol functional group.[1] Therefore, a comprehensive understanding of this compound's reactivity must encompass three core areas:

-

Formation: The synthesis from a parent thiol (benzyl thiol) via nucleophilic substitution.

-

Thioether Reactivity: The reactions of the sulfur atom itself, primarily oxidation to sulfoxides and sulfones.

-

Deprotection: The cleavage of the carbon-sulfur bond to regenerate a free thiol (2-mercaptoethanol), unlocking a different set of reactions.

This guide will navigate these areas, providing both the mechanistic rationale and practical experimental frameworks relevant to research and development settings.

Synthesis and Spectroscopic Characterization

The most direct synthesis of this compound is through the S-alkylation of a benzyl thiolate with a suitable 2-carbon electrophile, a variant of the Williamson ether synthesis adapted for sulfur.[2] This reaction leverages the high nucleophilicity of the thiolate anion.[3][4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous thioether syntheses.[2][5]

-

Base Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium hydroxide (1.0 eq) in ethanol.

-

Thiolate Formation: Cool the solution in an ice bath and add benzyl thiol (1.0 eq) dropwise. Stir for 20 minutes to ensure complete formation of the sodium benzyl thiolate.

-

Alkylation: Add 2-chloroethanol (1.0 eq) dropwise to the thiolate solution.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours, monitoring by TLC.

-

Work-up: Remove the ethanol under reduced pressure. Partition the residue between water and dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Table 1: Key Data for Synthesis

| Parameter | Value |

| Reactants | Benzyl Thiol, 2-Chloroethanol, Sodium Hydroxide |

| Solvent | Ethanol |

| Reaction Type | SN2 Nucleophilic Substitution |

| Product Formula | C₉H₁₂OS |

| Product MW | 168.25 g/mol |

| Expected Yield | 85-95% |

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound.[6]

-

¹H NMR: Expect signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.7 ppm), and two triplets for the ethanolic CH₂ groups (~2.7 and ~3.6 ppm). The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: Aromatic carbons will appear in the ~127-138 ppm range. The benzylic carbon and the two ethanolic carbons will be visible in the aliphatic region.

-

FT-IR: Key stretches include a broad O-H band (~3400 cm⁻¹), aromatic C-H (~3030 cm⁻¹), aliphatic C-H (~2900 cm⁻¹), and C-S stretches (~700-800 cm⁻¹).[6]

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed, along with characteristic fragmentation patterns, such as the loss of the benzyl group to give the tropylium cation.[6]

Core Reactivity at the Sulfur Center

The thioether group is the primary site of reactivity under various conditions.

Oxidation of the Thioether to Sulfoxide and Sulfone

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. These reactions are significant as they often represent a key metabolic pathway for sulfur-containing drugs and can dramatically alter a molecule's polarity and biological activity.[1]

-

Mechanism: The oxidation involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen donor (e.g., from a peroxy acid). The first oxidation yields a chiral sulfoxide. A second, more forceful oxidation yields the achiral sulfone.

-

Relevance: In drug development, understanding if a thioether will be metabolized to a sulfoxide or sulfone in vivo is critical for predicting the pharmacokinetic and toxicological profile of a drug candidate.

Experimental Protocol: Oxidation to Benzylsulfinyl)ethanol (Sulfoxide)

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or methanol at 0 °C.

-

Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) in the same solvent.

-

Monitoring: Monitor the reaction by TLC. The sulfoxide product will be significantly more polar than the starting thioether.

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bisulfite.

-

Work-up and Purification: Perform an aqueous work-up and purify by column chromatography to isolate the sulfoxide. Using >2.0 equivalents of m-CPBA and elevated temperatures will favor the formation of the sulfone.

Diagram: Oxidation Pathway

Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.

Cleavage of the S-Benzyl Bond: Thiol Deprotection

The benzyl group is a widely used protecting group for thiols due to its relative stability and the various methods available for its removal.[1][7] Cleaving the S-benzyl bond in this compound liberates 2-mercaptoethanol, a versatile reagent in its own right.

-

Mechanism: Reductive cleavage is the most common method. This is often accomplished by a dissolving metal reduction, such as sodium in liquid ammonia, which involves single-electron transfer steps to break the C-S bond. Milder, more modern methods have also been developed.[7]

-

Relevance: This deprotection is a key strategic step in multi-step synthesis, allowing the highly reactive thiol group to be unmasked at the desired moment for subsequent reactions like disulfide bond formation or Michael additions.

Experimental Protocol: Mild Reductive Deprotection

This protocol is based on a reported method for benzyl thioether cleavage.[7]

-

Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent like THF, add a catalytic amount of titanocene dichloride (Cp₂TiCl₂) under an inert atmosphere.

-

Reductant Addition: Add dibutylmagnesium (Bu₂Mg) (1.5-2.0 eq) dropwise at room temperature.

-

Reaction: Stir the mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of aqueous HCl.

-

Work-up and Isolation: Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-mercaptoethanol.

Diagram: Protection/Deprotection Logic

Caption: The logic of using a benzyl group for thiol protection.

Reactivity of the Unmasked Thiol: Thiol-Disulfide Exchange

Once deprotected to 2-mercaptoethanol, the free sulfhydryl group exhibits its own characteristic reactivity. The most prominent of these is the thiol-disulfide exchange.[8]

-

Mechanism: A thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond. This results in a new disulfide bond and the release of a different thiolate. This process is reversible and its equilibrium is dependent on the redox potential and relative concentrations of the species involved.[9]

-

Relevance: This reaction is fundamental to protein folding, redox signaling in cells, and the design of covalent adaptable networks (CANs) in materials science.[8][10][11] 2-Mercaptoethanol is commonly used in biochemistry to cleave disulfide bonds in proteins.

Diagram: Thiol-Disulfide Exchange Mechanism

Caption: The reversible thiol-disulfide exchange reaction.

Applications in Drug Discovery and Development

The benzylthio moiety is not just a synthetic handle; it is an important pharmacophore in its own right.

-

Bioactivity: Researchers have incorporated the benzylthio group into existing drug scaffolds to enhance potency. For example, benzylthio analogs of the antifungal drug fluconazole have shown significantly improved activity against both susceptible and resistant Candida isolates.[12][13] In these cases, the thioether is a stable, integral part of the final active pharmaceutical ingredient (API).

-

Metabolic Stability: For drug candidates containing the this compound motif, understanding its metabolic fate is paramount. The potential for oxidation at the sulfur center to a sulfoxide or sulfone must be investigated using in vitro assays (e.g., liver microsomes) and in vivo animal models.[14] The resulting metabolites must be synthesized, characterized, and tested for their own activity and toxicity.

-

Prodrug Strategies: The S-benzyl group can be envisioned as a prodrug moiety. A drug containing a free thiol could be masked as a benzyl thioether to improve stability or modify pharmacokinetic properties. In vivo reductive enzymes could then cleave the group to release the active thiol-containing drug at the target site.

Conclusion

The reactivity of this compound is a multifaceted topic centered on the versatility of its sulfur atom. While it is formally a thioether, its chemistry is inextricably linked to the thiol group from which it is derived and to which it can return. For scientists and researchers, a thorough grasp of its S-alkylation synthesis, its susceptibility to oxidation, and the conditions for S-benzyl bond cleavage is essential. In the context of drug development, this understanding informs synthetic route design, metabolic prediction, and the rational design of new chemical entities where the benzylthio group can serve as either a stable pharmacophore or a cleavable protecting group.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Radical-disulfide exchange in thiol–ene–disulfidation polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of benzylthio analogs of fluconazole as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-(Benzylthio)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Benzylthio)ethanol (CAS: 3878-41-9), a versatile thioether alcohol used as a synthetic building block and chemical intermediate. For researchers, process chemists, and formulation scientists, a deep understanding of a compound's solubility is a cornerstone of experimental design, enabling robust process development, purification, and formulation. This document moves beyond simple data provision, offering a foundational understanding of the physicochemical principles that govern the solubility of this compound. We will explore its molecular structure, predict its behavior in various classes of organic solvents, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide is designed to empower scientists to make informed decisions, streamline workflows, and anticipate challenges in their experimental endeavors.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structure and physical properties. This compound, also known as 2-hydroxyethyl benzyl sulfide, is a bifunctional molecule containing a polar hydroxyl group, a polarizable thioether linkage, and a nonpolar benzyl moiety. This amphiphilic nature is the primary determinant of its solubility profile.

The key physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | TCI[1] |

| Synonyms | 2-Hydroxyethyl benzyl sulfide, 2-(Benzylsulfanyl)ethanol | Sigma-Aldrich[2], TCI[1] |

| CAS Number | 3878-41-9 | Sigma-Aldrich[2] |

| Molecular Formula | C₉H₁₂OS | Sigma-Aldrich[2] |

| Molecular Weight | 168.25 g/mol | CymitQuimica[3] |

| Physical State | Clear liquid | TCI[1] |

| Boiling Point | 120 °C at 2 mmHg | TCI[1] |

Theoretical Principles of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4] This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. The structure of this compound presents a fascinating case study in competing intermolecular forces.

-

Polar, Protic Moiety: The terminal hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of hydrophilicity and promotes solubility in polar protic solvents like alcohols.

-

Polarizable, Aprotic Moiety: The thioether (-S-) linkage is a polarizable group that can participate in dipole-dipole interactions, contributing to solubility in polar aprotic solvents.

-

Nonpolar Moiety: The benzyl group (C₆H₅CH₂-) is a large, nonpolar, and sterically bulky component. It primarily interacts through van der Waals forces and is the main driver for solubility in nonpolar and aromatic solvents.

The balance between these three regions dictates the overall solubility. The presence of the large benzyl group suggests that while the molecule has polar character, it will be highly soluble in a wide range of common organic solvents. Its solubility in highly nonpolar solvents like hexanes may be slightly limited by the polar hydroxyl group, and its solubility in water will be limited by the large nonpolar benzyl group.

Predicted Solubility Profile in Common Organic Solvents

| Solvent | Solvent Class | Relative Polarity¹ | Predicted Solubility | Rationale |

| Methanol / Ethanol | Polar Protic | 0.762 / 0.654 | Miscible | The hydroxyl group of the solute can hydrogen bond with the solvent. The alkyl/benzyl portions are compatible. |

| Isopropanol | Polar Protic | 0.546 | Miscible | Similar to methanol/ethanol; strong hydrogen bonding interactions are expected. |

| Acetone | Polar Aprotic | 0.355 | Miscible | Strong dipole-dipole interactions are possible with the thioether and hydroxyl groups. |

| Acetonitrile (ACN) | Polar Aprotic | 0.460 | Miscible | The highly polar nature of ACN will interact well with the polar functionalities of the solute. |

| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Miscible | A highly polar "universal" organic solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Miscible | A highly polar "universal" organic solvent capable of strong dipole-dipole interactions. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 0.228 | Miscible | Intermediate polarity; capable of accepting hydrogen bonds and interacting via dipole-dipole forces. |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Miscible | The solvent's polarity and ability to engage in dipole interactions make it a good solvent for the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Miscible | The ether oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl group. |

| Toluene | Nonpolar (Aromatic) | 0.099 | Miscible | The aromatic rings of the solvent and solute will interact favorably via π-stacking and van der Waals forces. |

| Hexane / Heptane | Nonpolar (Aliphatic) | 0.009 | Soluble to Sparingly Soluble | The large nonpolar benzyl group promotes solubility, but the polar hydroxyl group may limit full miscibility. |

| Water | Polar Protic | 1.000 | Sparingly Soluble | While the hydroxyl group can hydrogen bond with water, the large, nonpolar benzyl group is hydrophobic, limiting solubility. |

¹Relative polarity values sourced from Christian Reichardt's data.[6]

Experimental Protocol for Solubility Determination

The absence of published quantitative data necessitates a reliable in-house method for its determination. The following protocols are designed to be robust, easily adaptable, and self-validating.

Materials and Reagents

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC or analytical grade)

-

Calibrated analytical balance (±0.1 mg)

-

Class A volumetric flasks and pipettes

-

Scintillation vials or small test tubes with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath (e.g., set to 25 °C)

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Protocol 1: Qualitative Miscibility/Solubility Test

This rapid test provides a foundational, semi-quantitative assessment.

-

Preparation: In a clear glass vial, add 1.0 mL of the chosen organic solvent.

-

Initial Addition: Add 100 µL (~105 mg) of this compound to the solvent. Cap the vial and vortex for 30 seconds.

-

Observation: Visually inspect the solution against a contrasting background. The absence of a second phase, cloudiness (emulsion), or undissolved droplets indicates solubility at ~100 mg/mL.

-

Incremental Addition: Continue adding 100 µL aliquots of this compound, vortexing after each addition, until a persistent second phase or cloudiness appears, or until a significant volume has been added, suggesting high solubility or miscibility.

-

Classification:

-

Miscible: No phase separation observed after adding an equal volume of solute to the solvent.

-

Soluble: A clear, single phase is formed. Note the approximate concentration.

-

Sparingly Soluble: Only a small amount dissolves before saturation is reached.

-

Insoluble: No visible dissolution of the initial aliquot.

-

Protocol 2: Quantitative Determination via Isothermal Saturation Method

This is the gold-standard method for generating precise solubility data. The causality behind this protocol is to create a true equilibrium between the dissolved and undissolved states at a constant temperature, ensuring the measured concentration represents the maximum solubility.

-

Sample Preparation: Add an excess amount of this compound to a known volume of solvent (e.g., 5 mL) in a sealed vial. "Excess" is critical; ensure a visible amount of undissolved solute is present to guarantee saturation.

-

Equilibration: Place the sealed vial in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) is recommended to be certain.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solute to settle. This step is crucial to avoid contaminating the sample with undissolved material.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the sample through a syringe filter into a clean vial to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical instrument's calibration curve. A precise dilution factor is essential for an accurate final calculation.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration of the diluted sample by comparing its response to a calibration curve prepared from known standards of this compound.

-

Calculation: Calculate the original solubility using the formula: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution Factor)

Conclusion

This compound is a molecule with a balanced amphiphilic character, leading to a broad and favorable solubility profile across most common organic solvents. Its structure, featuring hydrogen-bonding, dipole-dipole, and van der Waals forces, makes it miscible with polar protic, polar aprotic, and aromatic solvents. While its solubility is predicted to be lower in highly aliphatic or aqueous media, it remains a highly versatile compound. This guide provides the theoretical framework for understanding these interactions and, critically, a robust experimental blueprint for generating the precise quantitative data required for advanced research, development, and manufacturing applications.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(Benzylthio)ethanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-(benzylthio)ethanol. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes information from analogous compounds, including β-hydroxy sulfides and benzyl thioethers, to postulate potential decomposition pathways and products. This guide is intended to provide a robust theoretical framework for researchers and professionals working with this compound, enabling informed decisions regarding its handling, storage, and use in thermally sensitive applications. We will explore the core principles of its thermal degradation, propose potential decomposition mechanisms, and outline the analytical methodologies crucial for its empirical study.

Introduction to this compound

This compound, also known as 2-hydroxyethyl benzyl sulfide, is a bifunctional organic molecule incorporating both a hydroxyl group and a benzyl thioether moiety. Its structure suggests its utility as a versatile building block in organic synthesis, potentially in the development of pharmaceuticals and other specialty chemicals. The presence of the thioether linkage and a terminal hydroxyl group allows for a range of chemical transformations, making it an attractive intermediate for drug development professionals.

However, the inherent reactivity of the sulfur atom and the presence of a benzylic C-S bond raise important questions about the compound's thermal stability. Understanding its behavior at elevated temperatures is critical for ensuring safety, maintaining purity during synthesis and storage, and predicting potential degradation pathways that could impact its efficacy and toxicity in pharmaceutical applications.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C9H12OS | [1] |

| Molecular Weight | 168.25 g/mol | [1] |

| Appearance | Light orange to yellow to green clear liquid | |

| Purity | >98.0% (GC) | |

| Synonyms | 2-Hydroxyethyl Benzyl Sulfide |

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are essential when handling this compound.

Postulated Thermal Decomposition Pathways

Based on these precedents, the thermal decomposition of this compound is likely to proceed via homolytic cleavage of the C-S and C-C bonds, as illustrated in the diagram below.

Caption: Postulated decomposition pathways of this compound.

The primary decomposition event is proposed to be the homolytic cleavage of the benzyl-sulfur bond, which is typically the weakest bond in such molecules, to form a benzyl radical and a 2-thioethanol radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions:

-

Benzyl Radical Pathways:

-

Hydrogen Abstraction: The benzyl radical can abstract a hydrogen atom from another molecule to form toluene .

-

Dimerization: Two benzyl radicals can combine to form bibenzyl .

-

Dehydrogenation: Bibenzyl can further decompose at higher temperatures to form stilbene .

-

-

2-Thioethanol Radical Pathways:

-

Decomposition: This radical can decompose to yield volatile and toxic hydrogen sulfide (H₂S) and other small molecules.

-

Rearrangement and Further Reactions: The radical can rearrange and react further to produce compounds like acetaldehyde or, through dimerization and oxidation, ethylene glycol .

-

The presence of oxygen in the atmosphere during decomposition can lead to the formation of oxidized products such as benzaldehyde and sulfur dioxide (SO₂) .[2]

Experimental Methodologies for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a suite of thermoanalytical techniques should be employed. The following section outlines the recommended experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Protocol:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Conduct the analysis under both an inert atmosphere (e.g., nitrogen, 50 mL/min) and an oxidative atmosphere (e.g., air, 50 mL/min) to assess the influence of oxygen on the decomposition.

-

Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Protocol:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

-

Atmosphere: Typically performed under an inert nitrogen atmosphere.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the final decomposition temperature determined by TGA, at a heating rate of 10°C/min.

-

Data Analysis: The resulting thermogram will show endothermic peaks for melting and boiling, and potentially exothermic peaks for decomposition events.

Caption: Recommended experimental workflow for thermal analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products.

Protocol:

-

Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer.

-

Sample Preparation: Place a small amount of this compound into a pyrolysis tube.

-

Pyrolysis: Heat the sample to various temperatures (determined from TGA data) to analyze the decomposition products at different stages of degradation.

-

GC-MS Analysis: The pyrolyzed products are separated by the GC column and identified by their mass spectra.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a thorough understanding of the thermal behavior of analogous benzyl thioethers provides a strong basis for predicting its decomposition pathways. The primary degradation route is likely initiated by the homolytic cleavage of the C-S bond, leading to a cascade of radical reactions that produce a complex mixture of hydrocarbons, sulfur-containing compounds, and, in the presence of oxygen, oxidized products. For researchers and professionals in drug development, it is imperative to consider these potential degradation pathways, as the formation of impurities could have significant implications for product stability, efficacy, and safety. The experimental protocols outlined in this guide provide a clear roadmap for the empirical investigation of this compound's thermal properties, enabling a more complete understanding of this versatile synthetic intermediate.

References

An In-depth Technical Guide to the Discovery and Synthetic History of 2-(Benzylthio)ethanol

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 2-(benzylthio)ethanol, a significant β-hydroxy thioether. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the foundational synthetic strategies, their underlying mechanisms, and the evolution of these methods. We will explore the two primary and historically significant pathways: the nucleophilic ring-opening of ethylene oxide and the sulfur-analogue of the Williamson ether synthesis. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and offers a comparative analysis of the predominant synthetic methodologies.

Introduction

This compound, also known as 2-hydroxyethyl benzyl sulfide, is a bifunctional molecule containing both a hydroxyl group and a thioether linkage. This structural motif is of interest in organic synthesis and medicinal chemistry, serving as a versatile building block for more complex molecular architectures. The history of its synthesis is not marked by a singular discovery but is rather intertwined with the development of fundamental reactions in organic chemistry, namely the formation of C-S bonds. This guide delves into the logical application of these classical reactions to the specific synthesis of this compound, providing both historical context and practical, in-depth technical descriptions.

Chapter 1: The Genesis of a Synthesis - The Advent of Foundational Reactions

The synthesis of this compound did not occur in a vacuum. Its preparation relies on two cornerstone reactions of the 19th and early 20th centuries: the Williamson ether synthesis and the ring-opening of epoxides.

The Williamson Ether Synthesis: A Paradigm for Thioether Formation

First reported by Alexander Williamson in 1850, the Williamson ether synthesis revolutionized the understanding of ether structure and formation.[1][2] This Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2 reaction, involving an alkoxide nucleophile and an alkyl halide, provided a logical and versatile method for constructing C-O bonds. The principles of this reaction were readily extended to sulfur chemistry.[3] Thiols are generally more acidic than their corresponding alcohols, and their conjugate bases, thiolates, are excellent nucleophiles.[3] This laid the groundwork for the synthesis of thioethers through a Williamson-type reaction.[3]

The Rise of Epoxides: A Gateway to 1,2-Difunctionalized Compounds

The high ring strain of epoxides makes them susceptible to nucleophilic attack, a characteristic that has been exploited since their discovery. The reaction of ethylene oxide with nucleophiles provides a direct route to 2-substituted ethanol derivatives. Early investigations into the reactions of ethylene oxide with various nucleophiles established this as a reliable method for forming new carbon-heteroatom bonds.

Chapter 2: Evolution of Synthetic Methodologies: Two Core Strategies

The synthesis of this compound is primarily achieved through two distinct and logical pathways, each with its own set of advantages and mechanistic considerations.

Method A: Nucleophilic Ring-Opening of Ethylene Oxide with Benzyl Mercaptan

This approach represents a direct and atom-economical route to this compound. The reaction involves the nucleophilic attack of benzyl mercaptan, or more commonly its conjugate base (benzyl mercaptide), on the electrophilic carbon of the ethylene oxide ring.

Causality Behind Experimental Choices:

-

Base Catalysis: The reaction between a thiol and an epoxide is often slow under neutral conditions. The addition of a base, such as sodium hydroxide or an amine, deprotonates the benzyl mercaptan (pKa

9.4) to form the more nucleophilic benzyl mercaptide anion. This significantly accelerates the rate of the SN~2 ring-opening. -

Exothermicity and Control: The ring-opening of ethylene oxide is a highly exothermic process.[4] Industrial preparations of analogous compounds, such as 2-(ethylthio)ethanol, highlight the need for careful temperature control to prevent runaway reactions and the formation of byproducts like polymers.[4] The reaction is often carried out by the slow, portion-wise addition of ethylene oxide to the mercaptan-base mixture.[4]

-

Solvent: A protic solvent like ethanol can serve both as the reaction medium and as a proton source to quench the resulting alkoxide in the final step.

Reaction Mechanism:

The reaction proceeds via a base-catalyzed SN2 mechanism. The base first deprotonates the benzyl mercaptan to form the potent benzyl mercaptide nucleophile. This anion then attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring and the formation of an intermediate alkoxide. A final protonation step yields the this compound product.

Experimental Protocol (Analogous to 2-(ethylthio)ethanol synthesis):

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. The system is purged with an inert gas, such as nitrogen.

-

Reagent Preparation: Benzyl mercaptan and a suitable solvent (e.g., ethanol) are charged into the flask. A catalytic amount of a base (e.g., sodium hydroxide) is added.

-

Reaction: The mixture is cooled in an ice bath. Ethylene oxide is added dropwise from the dropping funnel, maintaining the reaction temperature below 20°C. The exothermic nature of the reaction requires careful monitoring.

-

Workup: After the addition is complete, the reaction is allowed to stir at room temperature for several hours. The mixture is then neutralized with a dilute acid.

-

Purification: The product is isolated by extraction with an organic solvent (e.g., diethyl ether), followed by washing, drying, and removal of the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

Method B: Williamson-Type Synthesis with 2-Mercaptoethanol

This method is an adaptation of the classical Williamson ether synthesis, where the roles of the nucleophile and electrophile are reversed compared to Method A. Here, 2-mercaptoethanol provides the sulfur nucleophile, and a benzyl halide (e.g., benzyl chloride) serves as the electrophile.

Causality Behind Experimental Choices:

-

Selective Deprotonation: 2-Mercaptoethanol possesses two acidic protons: one on the thiol group (pKa ~9.5) and one on the hydroxyl group (pKa ~15). The thiol proton is significantly more acidic. Therefore, using one equivalent of a suitable base, such as sodium hydroxide or sodium ethoxide, will selectively deprotonate the sulfur, forming the thiolate nucleophile while leaving the hydroxyl group intact.

-

Choice of Base and Solvent: The choice of base is crucial for selective deprotonation. Strong bases like sodium hydroxide are effective. The reaction is typically run in a polar solvent, such as ethanol, which can dissolve the reactants and the base.[5]

-

Electrophile: Benzyl chloride is a common and effective electrophile for this reaction due to the stability of the benzylic carbocation-like transition state in the S

N2 reaction.

Reaction Mechanism:

This reaction also follows an SN2 pathway. A base selectively deprotonates the thiol group of 2-mercaptoethanol to generate a thiolate anion. This thiolate then acts as a nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride leaving group to form the desired thioether.

Experimental Protocol (Analogous to 2-(benzylthio)benzothiazole synthesis):

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Preparation: 2-Mercaptoethanol is dissolved in ethanol. One equivalent of sodium hydroxide is added, and the mixture is stirred until the base dissolves completely, forming the sodium thiolate.

-

Reaction: One equivalent of benzyl chloride is added to the solution. The reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Further purification can be accomplished by column chromatography or vacuum distillation.

Chapter 3: Mechanistic Insights and Comparative Analysis

Both primary synthetic routes are effective for the preparation of this compound, but they differ in terms of starting materials, potential side reactions, and overall process considerations.

| Parameter | Method A: Ring-Opening of Ethylene Oxide | Method B: Williamson-Type Synthesis |

| Starting Materials | Benzyl mercaptan, Ethylene oxide | 2-Mercaptoethanol, Benzyl chloride |

| Key Transformation | Nucleophilic attack on an epoxide | S |

| Atom Economy | High (all atoms are incorporated) | Lower (a salt byproduct is formed) |

| Key Advantages | Direct, high atom economy. | Readily available starting materials, milder reaction conditions (no highly strained rings). |

| Potential Disadvantages | Use of toxic and gaseous ethylene oxide, highly exothermic reaction requiring careful control. | Potential for O-alkylation if the base is not selective, formation of salt waste. |

| Typical Yields | Generally high, often >90% in optimized industrial processes for analogous compounds.[4] | Typically good to excellent, in the range of 80-95% for similar thioether formations.[5] |

Workflow Comparison:

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 4. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-(Benzylthio)ethanol: A Versatile Building Block in Organic Chemistry

Abstract

2-(Benzylthio)ethanol is a bifunctional molecule that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique structure, featuring a primary alcohol, a thioether linkage, and a removable benzyl group, offers a trifecta of reactive sites that can be manipulated with high selectivity. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and diverse reactivity of this compound. We will explore its critical role as a precursor to sulfur-containing heterocycles, its application as a protected form of 2-mercaptoethanol, and its utility in the synthesis of complex, biologically active molecules. Through detailed mechanistic discussions, field-proven experimental protocols, and logical workflows, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this powerful synthetic intermediate.

Introduction: The Strategic Value of a Bifunctional Reagent

In the intricate field of organic synthesis, the efficiency of a synthetic route often hinges on the strategic use of building blocks that offer multiple, orthogonally reactive functional groups. This compound, also known as 2-hydroxyethyl benzyl sulfide, is an exemplar of such a reagent. Its structure elegantly combines three key features:

-

A Primary Hydroxyl Group (-OH): This serves as a versatile nucleophile and a handle for a wide array of classical alcohol transformations, including esterification, etherification, and oxidation.

-

A Thioether Linkage (-S-): The sulfur atom is a soft nucleophile and is readily oxidized to the corresponding sulfoxide and sulfone, functional groups that are prevalent in medicinal chemistry and materials science.

-

A Benzyl Group (Bn): Attached to the sulfur, the benzyl group acts as a robust protecting group for the thiol functionality. It is stable to a wide range of reaction conditions but can be selectively removed, most commonly via reductive cleavage, to unmask the free thiol.[1]

This combination allows for sequential and selective reactions, making this compound a valuable precursor for creating complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals where sulfur-containing moieties are often crucial for biological activity.[2][3]

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's physical properties and safety requirements is paramount for its effective and safe implementation in the laboratory.

Data Presentation: Key Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂OS | PubChem CID: 77486[4] |

| Molecular Weight | 168.25 g/mol | PubChem CID: 77486[4] |

| Appearance | Colorless to light yellow liquid | TCI[5] |

| Boiling Point | 168-169 °C @ 18 mmHg | Thermo Scientific[6] |

| Refractive Index (n²⁰/D) | 1.576 | Thermo Scientific[6] |

| CAS Number | 3878-41-9 | TCI[5] |

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed or inhaled.[7][8]

-

Hazards: Causes skin and serious eye irritation.[6] May cause respiratory irritation.

-

Precautions: Handling should be performed in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

-

In case of contact:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

-

Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic attack of a benzylthiolate anion on an electrophilic two-carbon synthon. The causality behind this strategy is the high nucleophilicity of the thiolate and the availability of suitable electrophiles.

General Synthetic Workflow

The primary route involves the S-alkylation of benzyl mercaptan. This can be achieved using two main electrophiles: ethylene oxide or a 2-haloethanol.

Caption: General synthetic routes to this compound.

Experimental Protocol: Synthesis via Sodium Benzylthiolate and 2-Chloroethanol

This protocol is favored for its use of readily available and stable reagents. The choice of a strong base like sodium hydride ensures complete deprotonation of the thiol, maximizing the yield of the nucleophile.

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: In the flask, suspend sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Thiolate Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of benzyl mercaptan (1.0 eq.) in anhydrous THF dropwise via the dropping funnel.

-

Causality: The slow addition at low temperature safely controls the exothermic reaction and the evolution of hydrogen gas.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium benzylthiolate.

-